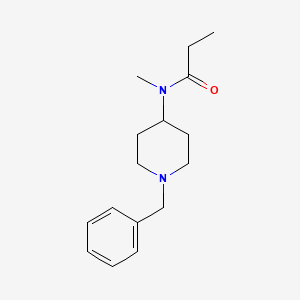
N-(1-benzylpiperidin-4-yl)-N-methylpropanamide
Cat. No. B8291381
M. Wt: 260.37 g/mol
InChI Key: DAGRQFROBFSSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05214055
Procedure details


31 g of the amine obtained in Stage B are hydrogenated in 350 ml of ethanol with 1 g of palladium hydroxide at atmospheric pressure and room temperature. The mixture is filtered and evaporated to yield the desired product in the form of an oil.



Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH3:17])[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[Pd+2].[OH-]>[NH:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH3:17])[CH2:10][CH2:9]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)N(C(CC)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)N(C(CC)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
